REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[C:5](=[O:11])[NH:6]2.[C:13](=O)([O-])[O-].[K+].[K+].IC>C(#N)C>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[C:5](=[O:11])[N:6]2[CH3:13] |f:1.2.3|
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Name
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|
Quantity
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3.64 g
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Type
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reactant
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Smiles
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ClC1=C2C(C(NC2=CC=C1)=O)=O
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Name
|
|
Quantity
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11.1 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
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Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
|
|
Quantity
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2.75 mL
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Type
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reactant
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Smiles
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IC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred for 40 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was then placed at 60° C.
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to 10% of the original volume
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Type
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ADDITION
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Details
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The reaction was then diluted with dichloromethane, water, and brine
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted two additional times with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
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Reaction Time |
40 min |
Name
|
|
Type
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product
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Smiles
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ClC1=C2C(C(N(C2=CC=C1)C)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |